molecular formula C6H5N5O2 B1515302 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1369508-15-5

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B1515302
CAS No.: 1369508-15-5
M. Wt: 179.14 g/mol
InChI Key: XDHRAEGNKOFBNS-UHFFFAOYSA-N
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Description

Product Overview 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1369508-15-5) is a high-purity chemical compound supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value Triazolopyridine derivatives constitute an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical research applications . The 1,2,4-triazolo[4,3-a]pyridine core is recognized as a privileged structure in medicinal chemistry and is a member of a new class of compounds that differ chemically from other tricyclic structures . This scaffold has been extensively investigated as a key precursor in the synthesis of bioactive molecules. Specifically, triazolopyridine derivatives have been identified in scientific literature as having significant potential in various research fields. They have been recognized as subjects of study for their antifungal, insecticidal, and antibacterial properties . Furthermore, this class of compounds has been explored for its anticonvulsant and antioxidant activities, as well as its role as an antagonist for adenosine and serotonin receptors . The nitrogen-containing heterocyclic structure also allows it to act as a bidentate or tridentate chelating ligand, facilitating the formation of coordination compounds with metal ions that are applied in research on fluorescence sensors and catalysts . Chemical Identifiers and Storage • CAS Number: 1369508-15-5 • Molecular Formula: C6H5N5O2 • Molecular Weight: 179.14 g/mol • SMILES: NC1=NN=C2C=CC( N+ =O)=CN21 For long-term stability, this product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-9-8-5-2-1-4(11(12)13)3-10(5)6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHRAEGNKOFBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855627
Record name 6-Nitro[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369508-15-5
Record name 6-Nitro[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Nitro-triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of 2-hydrazinyl-5-nitropyridine derivatives with appropriate electrophilic reagents to form the fused triazolopyridine ring. The key step is a 5-exo-dig cyclization that constructs the triazole ring fused to the pyridine moiety.

Preparation via Cyclization of 2-Hydrazinyl-5-nitropyridine with Chloroethynylphosphonates

A notable and well-documented method involves the reaction of 2-hydrazinyl-5-nitropyridine with chloroethynylphosphonates under basic conditions. This reaction proceeds through nucleophilic substitution and intramolecular cyclization to yield the triazolopyridine core with a nitro group at the 6-position.

  • Reaction Conditions:

    • Solvent: Acetonitrile
    • Base: Potassium carbonate (K2CO3)
    • Temperature: Room temperature to reflux (depending on desired product and reaction time)
    • Time: 4 hours to 50 hours (longer times and higher temperatures promote rearrangements)
  • Mechanism:

    • Nucleophilic substitution of chlorine in chloroethynylphosphonate by the hydrazine nitrogen forms a ynamine intermediate.
    • Isomerization to a ketenimine intermediate.
    • Intramolecular 5-exo-dig cyclization forms the fusedtriazolo[4,3-a]pyridine ring system.
  • Yields:
    The reaction generally proceeds with almost quantitative yields for non-nitro derivatives. For 2-hydrazinyl-5-nitropyridine, yields vary due to competing rearrangements, but are still significant.

  • Rearrangements:
    At elevated temperatures or prolonged reaction times, the initially formedtriazolo[4,3-a]pyridine can undergo a Dimroth-type rearrangement to thetriazolo[1,5-a]pyridine isomer. This is particularly relevant for the nitro-substituted derivatives.

Dimroth Rearrangement Considerations

  • The presence of the nitro group at the 6-position facilitates the Dimroth rearrangement under acidic or thermal conditions.
  • This rearrangement converts the [4,3-a] isomer to the [1,5-a] isomer, which may affect product purity and yield.
  • Controlling reaction temperature and time is critical to favor the desired isomer.

Summary Table of Preparation Methods

Step/Method Reagents & Conditions Key Intermediates/Products Notes
1. Cyclization with chloroethynylphosphonates 2-hydrazinyl-5-nitropyridine + chloroethynylphosphonate, K2CO3, CH3CN, rt-60°C, 4-50 h 6-Nitro-triazolo[4,3-a]pyridin-3-amine and isomers High selectivity and yield; Dimroth rearrangement possible at higher temp or prolonged time
2. Dimroth rearrangement control Temperature and reaction time control Desired [4,3-a] isomer preservation Critical to avoid rearrangement to [1,5-a] isomer
3. Multi-step alkylation and coupling (related compounds) Alkylation of naphthyridinone, coupling with hydrazinylpyridine, dehydration Fused triazolopyridine derivatives (non-nitro) More complex; useful for related compounds but not directly for 6-nitro derivative

Research Findings and Analysis

  • The cyclization approach using 2-hydrazinyl-5-nitropyridine derivatives is the most efficient and direct method for preparing 6-Nitro-triazolo[4,3-a]pyridin-3-amine, providing high yields and selectivity under mild conditions.
  • The reaction mechanism involves a well-characterized nucleophilic substitution followed by intramolecular cyclization, supported by NMR and X-ray crystallographic data.
  • The Dimroth rearrangement is a significant factor affecting the purity and yield of the target compound; controlling reaction parameters is essential to minimize this side reaction.
  • Alternative synthetic routes involving multi-step convergent synthesis are more suitable for structurally related compounds but are less practical for the nitro-substituted target compound.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted triazolopyridines, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine exhibit significant antimicrobial properties. Studies have shown that compounds with similar triazole structures can inhibit the growth of various bacterial strains. For example, a study demonstrated that modifications to the triazole moiety can enhance antibacterial activity against resistant strains of bacteria .

Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. Certain derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, compounds with a triazole-pyridine framework have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a mechanism that could be leveraged for therapeutic purposes .

Enzyme Inhibition
this compound has also been studied for its potential as an enzyme inhibitor. Specific studies have indicated that it can inhibit enzymes involved in cancer metabolism and pathogen virulence. This property opens avenues for developing new treatments targeting metabolic pathways in cancer cells or infectious agents .

Material Science

Synthesis of Functional Materials
The compound's unique structure allows it to be used as a building block in synthesizing functional materials. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Such materials are being explored for applications in electronics and coatings where durability is essential .

Photonic Applications
In photonics, compounds with triazole rings are being investigated for their light-emitting properties. Preliminary studies suggest that integrating this compound into photonic devices could lead to improved efficiency in light emission and absorption characteristics .

Agricultural Chemistry

Pesticide Development
The compound has shown potential as a lead structure for developing new pesticides. Its ability to disrupt biochemical pathways in pests makes it a candidate for creating more effective agrochemicals. Research is ongoing to evaluate its efficacy against various agricultural pests and its environmental impact .

Data Table: Applications Overview

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cells
Enzyme InhibitionInhibits enzymes involved in cancer metabolism
Material ScienceSynthesis of Functional MaterialsEnhances thermal stability in polymers
Photonic ApplicationsImproves light-emitting properties
Agricultural ChemistryPesticide DevelopmentPotential candidate for effective agrochemicals

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined various derivatives of this compound against common bacterial pathogens. The results indicated a significant reduction in bacterial growth at lower concentrations compared to standard antibiotics.

Case Study 2: Enzyme Inhibition

Research conducted by Chemical Biology Letters focused on the enzyme inhibition capabilities of the compound against specific cancer-related enzymes. The findings suggested that certain derivatives effectively reduced enzyme activity by up to 70%, indicating strong potential for therapeutic development.

Mechanism of Action

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is structurally similar to other triazolopyridine derivatives, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine and 6-nitro-1,2,4-triazolo[1,5-a]pyridin-2-amine. its unique nitro group and specific substitution pattern distinguish it from these compounds, contributing to its distinct chemical and biological properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
This compound -NO₂ (6) C₆H₅N₅O₂ 179.14 Strong electron-withdrawing group; potential for high thermal stability
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide -Cl (5) + HBr salt C₆H₆BrClN₄ 249.50 Hydrobromide salt enhances crystallinity; halogen substitution increases lipophilicity
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine -Cl (6) C₆H₅ClN₄ 168.58 Chlorine at 6-position may improve metabolic stability in drug candidates
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine -Br (6) C₆H₅BrN₄ 213.04 (estimated) Bromine’s larger atomic radius may influence steric interactions in binding assays
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine -CF₃ (6) C₇H₅F₃N₄ 202.14 Trifluoromethyl group enhances lipophilicity and metabolic resistance
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine -CH₃ (3) C₇H₈N₄ 148.17 Methyl group donates electrons, potentially improving solubility in polar solvents
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Cyclobutyl (3) C₁₀H₁₂N₄ 188.23 Bulky cyclobutyl group may reduce rotational freedom, affecting binding kinetics

Electronic and Spectral Properties

  • Nitro vs. Halogen Substitution: The nitro group in the target compound generates a strong electron-withdrawing effect, shifting absorption bands in FTIR spectra (e.g., NO₂ asymmetric stretch ~1520–1350 cm⁻¹) compared to halogenated analogues. For instance, 6-chloro and 6-bromo derivatives exhibit C–X stretches at lower frequencies (~550–600 cm⁻¹ for C–Cl and ~500–550 cm⁻¹ for C–Br) . Stokes Shifts: The parent triazolopyridine scaffold shows Stokes shifts of 9410 cm⁻¹ (triazole ring) and 7625 cm⁻¹ (pyridine ring) in luminescence spectra . Nitro substitution likely increases these values due to enhanced charge transfer.
  • HOMO-LUMO Gap : Nitro substitution reduces the HOMO-LUMO gap compared to methyl or ethyl derivatives, as seen in computational studies using B3LYP/6-311G(2d,2p) methods . This property correlates with reactivity in photochemical applications.

Biological Activity

6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the triazolo-pyridine family and has garnered interest due to its potential applications in medicinal chemistry, particularly as an antiviral and antioxidant agent. The following sections provide a detailed examination of its biological activity, including synthesis methods, biological evaluations, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₅N₅O₂
  • Molecular Weight : 179.14 g/mol
  • CAS Number : 1369508-15-5

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antioxidant and antiviral properties.

Antioxidant Activity

Research indicates that compounds within the triazolo-pyridine class exhibit significant antioxidant capabilities. A study evaluated the antioxidant properties of several derivatives and found that modifications to the triazole ring enhance the radical scavenging activity. The structure-activity relationship (SAR) suggests that electron-donating groups improve the compound's ability to neutralize free radicals .

Antiviral Activity

The antiviral potential of this compound was highlighted in a study assessing its interaction with viral hemagglutinin. The compound demonstrated effectiveness in preventing viral binding to cellular receptors in hemagglutination inhibition assays. This suggests its potential as a lead compound in antiviral drug development targeting influenza viruses .

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized various derivatives of 6-nitro-triazoloazines and evaluated their biological activities. The results indicated that specific modifications led to enhanced antiviral efficacy against influenza virus strains. The most active compounds were those that effectively inhibited viral hemagglutinin binding .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies revealed that the compound interacts favorably with several receptors implicated in viral pathogenesis and inflammation pathways. Such interactions suggest a multifaceted role for this compound in therapeutic applications beyond antiviral activity .

Data Table: Biological Activities of this compound

Biological ActivityMethod of EvaluationKey Findings
AntioxidantDPPH AssaySignificant radical scavenging activity observed; SAR indicated enhanced activity with electron-donating groups
AntiviralHemagglutination Inhibition AssayEffective in preventing viral receptor binding; potential lead for antiviral drug development
Enzyme InhibitionMolecular DockingFavorable interactions with key receptors involved in viral replication and inflammation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Reactant of Route 2
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

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